molecular formula C14H12N2O4S B1218794 Diformyldapsone CAS No. 6784-25-4

Diformyldapsone

Cat. No.: B1218794
CAS No.: 6784-25-4
M. Wt: 304.32 g/mol
InChI Key: NOWADDNUCMOPLH-UHFFFAOYSA-N
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Description

Diformyldapsone is a derivative of dapsone, which is a well-known sulfone compound. Dapsone, also known as 4,4’-diaminodiphenyl sulfone, has been widely used for its antimicrobial and anti-inflammatory properties. This compound, as the name suggests, is a formylated version of dapsone, where formyl groups are attached to the amino groups of dapsone. This modification can potentially alter its chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diformyldapsone typically involves the formylation of dapsone. One common method is the reaction of dapsone with formic acid or formic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the formylation process. The general reaction can be represented as follows: [ \text{Dapsone} + 2 \text{Formic Acid} \rightarrow \text{this compound} + 2 \text{Water} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize the efficiency of the formylation process.

Chemical Reactions Analysis

Types of Reactions: Diformyldapsone can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride.

    Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Dicarboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diformyldapsone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diformyldapsone is likely similar to that of dapsone, given its structural similarity. Dapsone exerts its effects by inhibiting the synthesis of dihydrofolic acid in bacteria, thereby preventing bacterial growth. This is achieved through competition with para-aminobenzoic acid for the active site of the enzyme dihydropteroate synthetase. Additionally, dapsone has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of reactive oxygen species and reduce the activity of inflammatory cells.

Comparison with Similar Compounds

    Dapsone: The parent compound, known for its antimicrobial and anti-inflammatory properties.

    Acedapsone: A derivative of dapsone with a longer duration of action, used in the treatment of leprosy.

    Sulfamonomethoxine, Sulfadoxine, and Sulfalene: Other sulfonamide compounds with similar antimicrobial properties.

Uniqueness of Diformyldapsone: this compound is unique in its structural modification, which can potentially alter its pharmacokinetic and pharmacodynamic properties. The formyl groups may enhance its stability, solubility, or bioavailability compared to dapsone. Additionally, the formylation may introduce new biological activities or improve existing ones, making this compound a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(4-formamidophenyl)sulfonylphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWADDNUCMOPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)C2=CC=C(C=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218079
Record name Diformyl dapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6784-25-4
Record name N,N′-(Sulfonyldi-4,1-phenylene)bis[formamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6784-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diformyl dapsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diformyldapsone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diformyl dapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFORMYLDAPSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F6OBI8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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